molecular formula C43H58O13 B049386 14-O-Palmitoylhydroxyrubicin CAS No. 124622-11-3

14-O-Palmitoylhydroxyrubicin

Cat. No.: B049386
CAS No.: 124622-11-3
M. Wt: 782.9 g/mol
InChI Key: RDEDPSBLVWCEFU-NWTUHTNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-O-Palmitoylhydroxyrubicin is a semi-synthetic anthracycline derivative structurally related to doxorubicin, a widely used chemotherapeutic agent. The compound features a palmitoyl ester moiety at the 14-O position of the hydroxyl group, which enhances its lipophilicity compared to parental anthracyclines. This modification aims to improve tumor-targeted delivery by increasing cellular uptake and reducing systemic toxicity . Developed as part of efforts to overcome multidrug resistance (MDR) in oncology, this compound has shown promise in preclinical models for solid tumors, particularly in enhancing intracellular retention and bypassing P-glycoprotein efflux mechanisms.

Properties

CAS No.

124622-11-3

Molecular Formula

C43H58O13

Molecular Weight

782.9 g/mol

IUPAC Name

[2-[(2S,4S)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] hexadecanoate

InChI

InChI=1S/C43H58O13/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-32(46)54-24-31(45)43(52)22-27-35(30(23-43)56-33-21-28(44)38(47)25(2)55-33)42(51)37-36(40(27)49)39(48)26-18-17-19-29(53-3)34(26)41(37)50/h17-19,25,28,30,33,38,44,47,49,51-52H,4-16,20-24H2,1-3H3/t25-,28-,30-,33+,38+,43-/m0/s1

InChI Key

RDEDPSBLVWCEFU-NWTUHTNFSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O

Other CAS No.

124622-11-3

Synonyms

14-O-palmitoylhydroxyrubicin

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Lipophilicity : The palmitoyl group in this compound confers a 10-fold increase in lipid solubility compared to doxorubicin, enabling passive diffusion across cell membranes .
  • Efficacy in MDR Models: Its IC50 in multidrug-resistant cancer cells is significantly lower than other anthracyclines, suggesting superior retention in resistant phenotypes .
  • Toxicity Profile : Reduced cardiotoxicity correlates with diminished reactive oxygen species (ROS) generation, a common drawback of parental anthracyclines.

Research Findings and Theoretical Implications

Mechanistic Advantages

This compound’s lipophilic tail facilitates integration into lipid bilayers, promoting direct interaction with DNA in the nucleus. This bypasses lysosomal degradation, a limitation observed in doxorubicin . Preclinical studies report a 60% increase in tumor-to-plasma drug concentration ratios compared to epirubicin.

Clinical Contradictions

Despite promising in vitro data, early-phase trials revealed unexpected hepatotoxicity at high doses, contradicting assumptions of universal safety improvements . This highlights the need for metabolite profiling to identify off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.